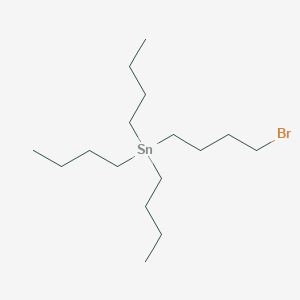
(4-Bromobutyl)(tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromobutyl)(tributyl)stannane is an organotin compound that features a tin atom bonded to a 4-bromobutyl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to the relatively weak bond between tin and hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobutyl)(tributyl)stannane typically involves the reaction of tributyltin hydride with 4-bromobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+Br(CH2)4Br→Bu3Sn(CH2)4Br+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobutyl)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The bromine atom can be substituted by other nucleophiles.
Cyclization: It can participate in intramolecular cyclization reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like silanes and indium hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used.
Cyclization: Catalysts like palladium or nickel complexes are often employed.
Major Products
Reduction: The major products are typically dehalogenated compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted butylstannanes.
Scientific Research Applications
Chemistry
(4-Bromobutyl)(tributyl)stannane is used in organic synthesis for radical reactions, including dehalogenation and cyclization reactions. It serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine
Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its ability to undergo radical reactions makes it valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromobutyl)(tributyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used reducing agent in radical reactions.
Tributyltin chloride: Used in organic synthesis and as a precursor for other organotin compounds.
Tributyltin oxide: Employed as a catalyst and stabilizer in industrial applications.
Uniqueness
(4-Bromobutyl)(tributyl)stannane is unique due to the presence of the 4-bromobutyl group, which allows for specific substitution and cyclization reactions that are not possible with other tributyltin compounds. This makes it a versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Properties
CAS No. |
61222-09-1 |
|---|---|
Molecular Formula |
C16H35BrSn |
Molecular Weight |
426.1 g/mol |
IUPAC Name |
4-bromobutyl(tributyl)stannane |
InChI |
InChI=1S/C4H8Br.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
InChI Key |
QOPUTHXAYZZHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


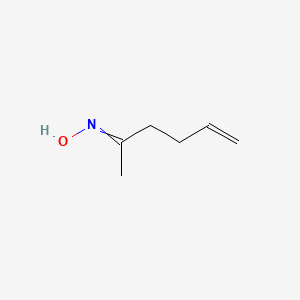
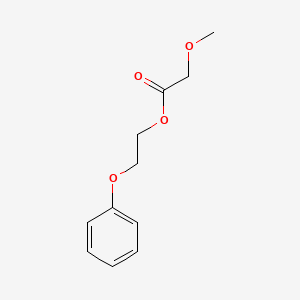
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)



![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
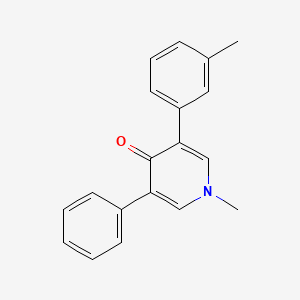
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)


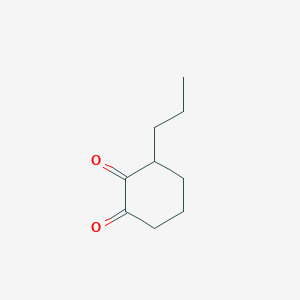
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
